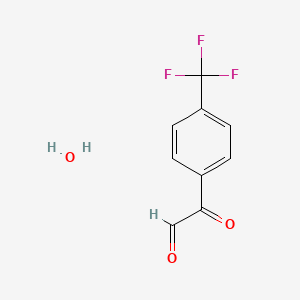

4-Trifluoromethylphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIKQUDYLBELB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Trifluoromethylphenylglyoxal Hydrate (CAS 1736-56-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenylglyoxal hydrate is a versatile bifunctional building block of significant interest in synthetic and medicinal chemistry. Characterized by a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive 1,2-dicarbonyl moiety, this compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The presence of the trifluoromethyl group can impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, to the resulting target molecules, making it a privileged structural motif in drug discovery.[1] This guide provides a comprehensive overview of the core properties, synthesis, spectroscopic characterization, and key synthetic applications of 4-(Trifluoromethyl)phenylglyoxal hydrate, with a focus on its utility in constructing pharmaceutically relevant scaffolds.

Molecular Structure and Physicochemical Properties

4-(Trifluoromethyl)phenylglyoxal hydrate, systematically named 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate, exists predominantly as a stable, crystalline solid.[2][3] The core structure features a glyoxal moiety attached to a 4-substituted trifluoromethylphenyl ring. In its solid state, the terminal aldehyde is hydrated to form a geminal diol, which contributes to its stability compared to the anhydrous α-ketoaldehyde.[1]

The trifluoromethyl (-CF₃) group at the para-position of the phenyl ring is a potent electron-withdrawing group. This electronic feature significantly influences the reactivity of the adjacent benzoyl ketone and the hydrated aldehyde, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its synthetic utility.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| CAS Number | 1736-56-7 | [2] |

| Molecular Formula | C₉H₅F₃O₂ (Anhydrous) / C₉H₇F₃O₃ (Hydrate) | [1][3] |

| Molecular Weight | 202.13 g/mol (Anhydrous) / 220.15 g/mol (Monohydrate) | [2][4] |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | [2][5] |

| Synonyms | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [1] |

| Appearance | White to pale pink or pale grey powder/solid | [4] |

| Melting Point | 83-85 °C | [2] |

| Purity | Typically ≥98% (dry wt. basis) | [2] |

| InChI Key | BGOMXTCPIUNFKR-UHFFFAOYSA-N | [2][5] |

| SMILES | O=CC(=O)C1=CC=C(C=C1)C(F)(F)F | [5] |

Spectroscopic Characterization

While comprehensive, experimentally verified spectra for this specific compound are not widely published in peer-reviewed literature, its structure allows for reliable prediction of its key spectroscopic features. Characterization is crucial to confirm identity, purity, and the state of hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 4-(Trifluoromethyl)phenylglyoxal hydrate. In solution, an equilibrium may exist between the hydrated (gem-diol) and the free aldehyde forms. The position of this equilibrium is solvent-dependent.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, which will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The key diagnostic signals differentiate the hydrated and anhydrous forms. The aldehyde proton (-CHO) of the minor anhydrous form would appear far downfield (δ ~9.5-10.0 ppm). The methine proton of the gem-diol [-CH(OH)₂] in the dominant hydrate form is expected to appear further upfield (δ ~5.5-6.5 ppm), with the adjacent hydroxyl protons potentially appearing as a broad signal that may exchange with D₂O.[6]

-

¹³C NMR: The carbon spectrum will show signals for the two carbonyl carbons (ketone and aldehyde/gem-diol carbon), the trifluoromethyl carbon (a quartet due to ¹⁹F-¹³C coupling), and four aromatic carbons. The ketone carbonyl will be in the δ 185-195 ppm range, while the aldehyde carbonyl would be further downfield (~190-200 ppm). The gem-diol carbon would be significantly shielded, appearing in the δ 85-95 ppm range.

-

¹⁹F NMR: A single sharp resonance is expected for the -CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. The spectrum of the hydrate would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the gem-diol and water of hydration.[7] Carbonyl (C=O) stretching vibrations will also be prominent. A strong, sharp peak around 1680-1710 cm⁻¹ can be attributed to the aryl ketone C=O stretch. The C-F bonds of the trifluoromethyl group typically show strong, complex absorptions in the 1100-1400 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under typical electron ionization (EI) conditions, the molecular ion peak corresponding to the anhydrous form (m/z = 202.13) may be observed.[3] Common fragmentation patterns would include the loss of CO (m/z = 174) and the formyl radical (-CHO, m/z = 173), followed by the characteristic fragmentation of the trifluoromethylbenzoyl cation.

Synthesis and Purification

The most established and industrially scalable method for the synthesis of α-ketoaldehydes from methyl ketones is the Riley oxidation , using selenium dioxide (SeO₂) as the oxidizing agent.[9] 4-(Trifluoromethyl)phenylglyoxal hydrate is efficiently prepared from the commercially available 4'-(Trifluoromethyl)acetophenone.

Caption: Synthesis via Riley Oxidation.

Mechanism of Riley Oxidation

The reaction proceeds through a well-established mechanism.[9] First, the ketone enolizes under the reaction conditions. The enol then attacks the electrophilic selenium center of SeO₂. A subsequent[2][10]-sigmatropic rearrangement followed by hydrolysis and elimination of elemental selenium (Se⁰) and water yields the desired 1,2-dicarbonyl product.[11][12] The presence of water in the reaction medium facilitates the formation of the stable hydrate upon workup.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylglyoxal Hydrate

This protocol is adapted from the established procedure for the Riley oxidation of acetophenones.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-(Trifluoromethyl)acetophenone (1.0 eq), selenium dioxide (1.1 eq), 1,4-dioxane (e.g., 3 mL per mmol of ketone), and a small amount of water (e.g., 0.1 mL per mmol of ketone).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The initially colorless or pale yellow solution will darken, and a black precipitate of elemental selenium will form as the reaction progresses.[5][13] Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and decant the solution away from the selenium precipitate.

-

Wash the selenium residue with a small amount of dioxane or ethyl acetate and combine the organic phases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in a suitable solvent like ethyl acetate or dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Crystallization: The crude product is typically purified by recrystallization from a solvent system such as toluene/hexane or water to yield 4-(Trifluoromethyl)phenylglyoxal hydrate as a crystalline solid.

Chemical Reactivity and Synthetic Applications

The synthetic power of 4-(Trifluoromethyl)phenylglyoxal hydrate lies in the differential reactivity of its two carbonyl groups and their enhanced electrophilicity. It is a premier building block for nitrogen-containing heterocycles.

Synthesis of Quinoxalines

A cornerstone application is the condensation reaction with 1,2-diamines to form quinoxalines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[14][15] The reaction with o-phenylenediamine proceeds rapidly and often in high yield to furnish 2-(4-(trifluoromethyl)phenyl)quinoxaline.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 4. 4-(Trifluoromethyl)phenylglyoxal hydrate | CAS 1736-56-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]

- 6. 4-Trifluoromethylphenol(402-45-9) 13C NMR [m.chemicalbook.com]

- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 10. 4-Trifluoromethylphenylglyoxal hydrate | 101906-05-2 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. ACG Publications - An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Structural Dynamics and Synthetic Utility of 4-(Trifluoromethyl)phenylglyoxal Monohydrate

Executive Summary

In the realm of synthetic organic chemistry and chemical biology, α-ketoaldehydes are prized for their exceptional electrophilicity. Among these, 4-(trifluoromethyl)phenylglyoxal monohydrate (CAS: 1736-56-7) stands out as a highly versatile, electron-deficient building block[1][2]. As a Senior Application Scientist, I frequently encounter a fundamental misunderstanding regarding this reagent: the term "monohydrate" implies water of crystallization. In reality, this molecule exists predominantly as a stable geminal diol (gem-diol) [3].

This whitepaper deconstructs the structural paradigm of 4-(trifluoromethyl)phenylglyoxal, details its physicochemical profile, and provides self-validating experimental workflows for its synthesis and application in heterocyclic scaffolding and biochemical probing.

Structural Paradigm: The Gem-Diol Phenomenon

To utilize this reagent effectively, one must understand the causality behind its structural state. The stability of a gem-diol is directly proportional to the electrophilicity of the parent carbonyl carbon. In the anhydrous form of 4-(trifluoromethyl)phenylglyoxal, the aldehyde carbon is subjected to two compounding electron-withdrawing forces:

-

The α-Effect: The adjacent ketone carbonyl exerts a strong localized inductive pull.

-

The para-CF₃ Effect: The trifluoromethyl group exerts profound inductive (-I) and resonance (-R) electron withdrawal across the conjugated aromatic system[1].

This extreme electron deficiency renders the unhydrated aldehyde highly unstable in the presence of nucleophiles. Consequently, atmospheric or solvent water rapidly undergoes nucleophilic addition to the aldehyde carbon, forming a stable tetrahedral gem-diol (2,2-dihydroxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one)[3].

Fig 1. Hydration equilibrium of 4-(trifluoromethyl)phenylglyoxal to its stable gem-diol form.

Physicochemical and Spectroscopic Profile

When validating the integrity of commercially sourced or synthesized 4-(trifluoromethyl)phenylglyoxal monohydrate, rely on the following quantitative parameters. The absence of an aldehyde proton in the ¹H NMR spectrum is the definitive marker of complete hydration.

| Property | Value / Description | Analytical Significance |

| CAS Number | 1736-56-7 | Primary identifier for the hydrate form[1]. |

| Molecular Formula | C₉H₅F₃O₂ · H₂O (C₉H₇F₃O₃) | Exists structurally as a geminal diol[3]. |

| Molecular Weight | 220.15 g/mol | Confirms the addition of one water molecule[4]. |

| Appearance | White to pale pink/grey powder | Color shifts indicate trace oxidation or impurities[5]. |

| ¹H NMR (DMSO-d₆) | δ ~6.0 (s, 1H), ~7.0 (br, 2H) | Validates the -CH(OH)₂ proton and exchangeable diol protons. |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -62.5 (s, 3F) | Confirms the intact para-trifluoromethyl group. |

| Carbonyl IR (KBr) | ~1690 cm⁻¹ (Ketone C=O) | Absence of ~1730 cm⁻¹ aldehyde peak confirms gem-diol state[3]. |

Experimental Workflow I: Kornblum Oxidation Synthesis

While commercially available, synthesizing this reagent in-house is often necessary for isotopic labeling or cost-efficiency at scale. The most reliable method is the I₂/DMSO-mediated Kornblum oxidation of 4-(trifluoromethyl)acetophenone[6].

Step-by-Step Protocol & Causality

-

Reagent Assembly: Dissolve 10 mmol of 4-(trifluoromethyl)acetophenone in 15 mL of anhydrous DMSO. Add 12 mmol of molecular iodine (I₂).

-

Causality: Iodine acts as the initial electrophile, generating an α-iodoacetophenone intermediate in situ. DMSO subsequently acts as the nucleophilic oxidant[6].

-

-

Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

-

Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active starting material spot confirms the formation of the alkoxysulfonium ylide intermediate, which collapses into the glyoxal.

-

-

Thiosulfate Quench: Cool to room temperature and pour the mixture into 50 mL of saturated aqueous Na₂S₂O₃.

-

Causality: Unreacted iodine must be reduced to water-soluble iodide (I⁻) to prevent halogenation side-reactions during workup.

-

Validation: The reaction mixture will immediately transition from a dark red/brown to a pale yellow solution, visually confirming complete iodine reduction.

-

-

Hydration and Crystallization: Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Dissolve the crude oil in boiling water (approx. 20 mL) and allow it to cool slowly to 4°C.

-

Causality: Boiling water forces the hydration equilibrium entirely to the gem-diol state. The high polarity of the gem-diol drastically reduces its solubility in cold water compared to organic impurities, driving crystallization.

-

Validation: Collect the resulting white/pale grey crystals via vacuum filtration[5]. Melting point analysis should yield a sharp transition, confirming purity.

-

Experimental Workflow II: Quinoxaline Scaffold Assembly

In drug discovery, 4-(trifluoromethyl)phenylglyoxal is a premier building block for synthesizing fluorinated heterocycles. A classic application is the condensation with o-phenylenediamine to yield 2-(4-(trifluoromethyl)phenyl)quinoxaline.

Fig 2. Mechanism of quinoxaline synthesis via double condensation with o-phenylenediamine.

Step-by-Step Protocol & Causality

-

Condensation Initiation: Dissolve 1.0 mmol of 4-(trifluoromethyl)phenylglyoxal monohydrate and 1.0 mmol of o-phenylenediamine in 10 mL of ethanol. Add 2 drops of glacial acetic acid.

-

Causality: The acetic acid protonates the carbonyl oxygens (or facilitates the dehydration of the gem-diol), increasing their electrophilicity. The diamine acts as a bis-nucleophile. The gem-diol carbon (formerly the aldehyde) is more sterically accessible and electrophilic, reacting first to form the mono-imine.

-

-

Cyclization: Stir at room temperature for 2 hours.

-

Causality: The proximity of the secondary amine to the adjacent ketone drives a rapid intramolecular cyclization followed by a second dehydration, yielding the fully conjugated, aromatic quinoxaline system.

-

-

Product Isolation: Pour the mixture into ice water. Filter the resulting precipitate.

-

Validation: The resulting 2-(4-(trifluoromethyl)phenyl)quinoxaline will exhibit strong blue/green fluorescence under 365 nm UV light due to its extended conjugated aromatic system.

-

Biochemical Utility: Arginine Modification and ¹⁹F NMR Probing

Beyond organic synthesis, phenylglyoxal derivatives are gold-standard reagents for the selective covalent modification of arginine residues in proteins[3][7]. The guanidinium group of arginine reacts with the α-ketoaldehyde to form a stable, cyclic imidazolidine adduct at physiological pH.

By utilizing the 4-trifluoromethyl derivative specifically, structural biologists gain a massive analytical advantage. The -CF₃ group serves as an exceptionally sensitive ¹⁹F NMR probe. Because fluorine has 100% natural isotopic abundance, high gyromagnetic ratio, and zero background signal in biological systems, the ¹⁹F NMR chemical shift of the modified protein provides real-time, high-resolution data regarding the dielectric environment and conformational dynamics of the protein's active site.

References

- Grokipedia - Phenylglyoxal.

- CymitQuimica - CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate.

- Guidechem - 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE 1736-56-7 wiki.

- ChemicalBook - 4-(Trifluoromethyl)phenylglyoxal hydrate | 1049746-22-6.

- Thermo Fisher Scientific - 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 5 g.

- Organic Letters (ACS Publications) - I2-Promoted gem-Diarylethene Involved Aza-Diels–Alder Reaction and Wagner–Meerwein Rearrangement.

- ChemicalBook.in - PHENYLGLYOXAL in India.

Sources

- 1. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-(Trifluoromethyl)phenylglyoxal hydrate | 1049746-22-6 [chemicalbook.com]

- 5. L20275.06 [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PHENYLGLYOXAL in India - Chemicalbook.in [chemicalbook.in]

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on Phenylglyoxal Reactivity

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group is preeminent due to its profound influence on the physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical analysis of the electronic effects of the trifluoromethyl group on the reactivity of phenylglyoxal, a versatile dicarbonyl compound. We will explore the fundamental electronic properties of the CF₃ group, its impact on the electrophilicity of the carbonyl centers in phenylglyoxal, and the resulting implications for nucleophilic addition reactions, hydration, and keto-enol tautomerism. This document synthesizes theoretical principles with practical experimental considerations to provide a comprehensive resource for researchers leveraging fluorination strategies in their work.

The Trifluoromethyl Group: A Potent Inductive Electron-Withdrawer

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] Its influence is primarily exerted through a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. This potent inductive pull polarizes the C-F bonds, creating a significant partial positive charge on the carbon atom of the CF₃ group, which in turn withdraws electron density from the rest of the molecule.[3]

Unlike many other substituents, the trifluoromethyl group does not participate in resonance donation (no +R effect) and has a negligible hyperconjugative effect. This makes it a "pure" inductive effector, simplifying the analysis of its electronic influence on aromatic systems and adjacent functional groups. The Hammett substituent constants (σ) quantitatively describe the electronic effect of a substituent on a reaction center. For the trifluoromethyl group, these values are significantly positive, indicating strong electron withdrawal.

| Hammett Constant | Value | Interpretation |

| σ_meta_ | +0.43 | Strong electron withdrawal through the inductive effect at the meta position. |

| σ_para_ | +0.54 | Even stronger electron withdrawal at the para position due to the combined inductive and field effects. |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

The strong electron-withdrawing nature of the CF₃ group has profound implications for the reactivity of molecules to which it is attached, often enhancing the electrophilicity of nearby reaction centers.[1][2]

Phenylglyoxal: A Dicarbonyl System with Diverse Reactivity

Phenylglyoxal, with the chemical formula C₆H₅C(O)C(O)H, is an α-ketoaldehyde containing adjacent aldehyde and ketone functional groups.[4] This arrangement results in a conjugated system that influences its chemical behavior. The molecule is highly susceptible to nucleophilic attack at both carbonyl carbons, with the aldehyde group generally being more reactive due to lesser steric hindrance.[4]

Phenylglyoxal is a valuable tool in biochemical research, where it is used as a specific chemical modification reagent for arginine residues in proteins.[5] In aqueous solutions, phenylglyoxal exists in equilibrium with its hydrate form, C₆H₅C(O)CH(OH)₂.[6] This equilibrium is a critical consideration in any study of its reactivity.

Furthermore, like other carbonyl compounds with α-hydrogens, phenylglyoxal can undergo keto-enol tautomerism, although the equilibrium generally favors the keto form.[7][8]

Figure 1: Equilibria involving phenylglyoxal.

Impact of Trifluoromethyl Substitution on Phenylglyoxal Reactivity

The introduction of a trifluoromethyl group onto the phenyl ring of phenylglyoxal is expected to significantly modulate its reactivity. Based on the established electronic properties of the CF₃ group, we can predict several key effects.

Enhanced Electrophilicity of Carbonyl Carbons

The primary and most direct consequence of adding a CF₃ group to the phenyl ring is a substantial increase in the electrophilicity of both the ketonic and aldehydic carbonyl carbons. The strong -I effect of the CF₃ group withdraws electron density from the aromatic ring, which in turn pulls electron density from the adjacent dicarbonyl system. This leads to a greater partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.

Figure 2: Inductive electron withdrawal by the CF₃ group.

This enhanced electrophilicity is predicted to lead to a significant increase in the rates of nucleophilic addition reactions. For instance, the reaction with amino acids, a hallmark of phenylglyoxal chemistry, would be expected to proceed more rapidly with a trifluoromethyl-substituted analogue.

Shift in the Hydration Equilibrium

The equilibrium between the anhydrous dicarbonyl compound and its hydrate is highly sensitive to electronic effects.[4] Electron-withdrawing substituents destabilize the carbonyl group more than the corresponding hydrate, thus shifting the equilibrium towards the hydrated form.[4] For 4-(trifluoromethyl)phenylglyoxal, the potent -I effect of the CF₃ group will strongly favor the formation of the gem-diol hydrate. This is consistent with the observation that this compound is commercially available as a stable hydrate.[6][9]

Influence on Keto-Enol Tautomerism

The keto-enol equilibrium is also influenced by electronic factors. Electron-withdrawing groups can increase the acidity of the α-proton, which can favor enolization.[10] However, in the case of trifluoromethyl-β-diketones, studies have shown that they exist predominantly as a mixture of chelated cis-enol forms in non-polar solvents.[11] For trifluoromethylated phenylglyoxal, the increased inductive withdrawal would acidify the aldehydic proton, potentially influencing the enol content, although the keto form is still expected to predominate in most conditions.[7][8]

Spectroscopic Signatures

The electronic perturbations induced by the trifluoromethyl group are expected to be observable through spectroscopic methods.

-

NMR Spectroscopy: In ¹H NMR, the aromatic protons of 4-(trifluoromethyl)phenylglyoxal would be expected to shift downfield compared to unsubstituted phenylglyoxal due to the deshielding effect of the electron-withdrawing CF₃ group. The aldehydic proton would also likely experience a downfield shift. In ¹³C NMR, the carbonyl carbons would be deshielded, appearing at a higher chemical shift. The presence of the CF₃ group would also be evident in ¹⁹F NMR as a singlet, and its coupling to the aromatic carbons could be observed in the ¹³C spectrum.[1] The supporting information for a recent publication provides ¹H NMR data for a product derived from 4-(trifluoromethyl)phenylglyoxal monohydrate, confirming the expected downfield shifts of the aromatic protons.[1]

-

IR Spectroscopy: The carbonyl stretching frequencies (ν_C=O) in the infrared spectrum are sensitive to the electronic environment. Electron-withdrawing groups typically increase the C=O bond order and, consequently, the stretching frequency. Therefore, the C=O stretching bands for 4-(trifluoromethyl)phenylglyoxal are predicted to appear at a higher wavenumber compared to those of phenylglyoxal.

Proposed Synthesis of 4-(Trifluoromethyl)phenylglyoxal

While 4-(trifluoromethyl)phenylglyoxal hydrate is commercially available, understanding its synthesis is crucial for researchers who may wish to prepare derivatives or isotopically labeled versions. A plausible and widely used method for the synthesis of α-ketoaldehydes is the oxidation of the corresponding acetophenone.[12]

Figure 3: Proposed synthetic workflow for 4-(trifluoromethyl)phenylglyoxal hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(trifluoromethyl)acetophenone in a suitable solvent such as aqueous dioxane or ethanol.

-

Oxidation: Add a stoichiometric amount of selenium dioxide (SeO₂).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The final product is often isolated as the stable hydrate.

Experimental Protocol for Kinetic Analysis of Nucleophilic Addition

To quantitatively assess the increased reactivity of 4-(trifluoromethyl)phenylglyoxal compared to its non-fluorinated counterpart, a kinetic study of a nucleophilic addition reaction can be performed using UV-Vis spectroscopy. The reaction with an amino acid, such as N-acetylcysteine, is a suitable model system.

Methodology:

-

Reagent Preparation: Prepare stock solutions of phenylglyoxal and 4-(trifluoromethyl)phenylglyoxal hydrate of known concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of the nucleophile (e.g., N-acetylcysteine) in the same buffer.

-

Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure the absorbance at a wavelength where the product of the reaction absorbs and the starting materials have minimal absorbance. This will likely be in the UV region.

-

Kinetic Run: In a cuvette, mix the buffer and the phenylglyoxal (or its trifluoromethylated analogue) solution. Place the cuvette in the spectrophotometer and record a baseline.

-

Initiation of Reaction: Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. Mix quickly and start recording the absorbance as a function of time.

-

Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction at different concentrations of the reactants, the rate law and the rate constant (k) can be determined.

-

Comparison: Compare the determined rate constants for the reactions of phenylglyoxal and 4-(trifluoromethyl)phenylglyoxal with the nucleophile. A significantly larger rate constant for the trifluoromethylated compound will provide quantitative evidence for its enhanced reactivity.

Conclusion and Future Outlook

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect that significantly enhances the electrophilicity of the carbonyl centers in phenylglyoxal. This leads to a predicted increase in the rates of nucleophilic addition reactions and a shift in the hydration equilibrium towards the gem-diol form. These electronic modulations are crucial for the design of more potent and selective covalent inhibitors and chemical probes in drug discovery. The commercial availability of 4-(trifluoromethyl)phenylglyoxal hydrate opens the door for systematic experimental studies to quantify these effects and to explore its utility in various applications. Future research should focus on detailed kinetic and mechanistic studies of its reactions with various nucleophiles, as well as computational modeling to further elucidate the transition states and reaction pathways. Such studies will undoubtedly provide valuable insights for the rational design of novel bioactive molecules and functional materials.

References

- Supporting Information for a relevant study. (2023). Royal Society of Chemistry.

- Maryin, V. P., et al. (2013). Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods. Arabian Journal of Chemistry.

-

Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

- Kitevski, J. L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR.

- Li, Y., et al. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.

-

Organic Syntheses. Phenylglyoxal. [Link]

-

Chemistry LibreTexts. (2025). 8.1: Keto-Enol Tautomerism. [Link]

- Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.

-

ResearchGate. Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. [Link]

- Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of <i>N</i>-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods - Arabian Journal of Chemistry [arabjchem.org]

- 4. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-(Trifluoromethyl)phenylglyoxal hydrate | CAS 1736-56-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility & Handling of 4-Trifluoromethylphenylglyoxal Hydrate

Executive Summary

4-Trifluoromethylphenylglyoxal (4-TFMPG) hydrate is a specialized reagent primarily used for the selective modification of arginine residues in proteins and peptides. While structurally related to the classic phenylglyoxal (PGO), the addition of the trifluoromethyl (-CF3) group significantly alters its physicochemical properties, specifically its solubility profile and lipophilicity.

This guide addresses the critical operational challenge: Balancing the hydrophobic nature of the -CF3 moiety with the aqueous requirements of biological conjugation.

Core Recommendation: Do not attempt to dissolve 4-TFMPG hydrate directly in aqueous buffers for stock preparation. The "Gold Standard" protocol requires generating a high-concentration stock in anhydrous DMSO, followed by rapid dilution into the reaction buffer.

Part 1: The Physicochemical Landscape

The Fluorine Effect

The introduction of a trifluoromethyl group at the para position of the phenyl ring introduces two competing effects that dictate solubility:

-

Electronic Withdrawal (Activation): The -CF3 group is strongly electron-withdrawing. This increases the electrophilicity of the dicarbonyl system, potentially enhancing reactivity toward the guanidinium group of arginine compared to unsubstituted phenylglyoxal.

-

Lipophilicity (Solubility Barrier): The -CF3 group is highly hydrophobic. It increases the LogP (partition coefficient) of the molecule. While the "hydrate" form implies the presence of water (stabilizing the gem-diol structure in the solid state), the bulk molecule resists solvation by the ordered hydrogen-bonding network of pure water.

Solubility Profile: DMSO vs. Water[1][2]

| Feature | Dimethyl Sulfoxide (DMSO) | Water / Aqueous Buffer |

| Solubility Status | High / Excellent | Low / Kinetic Barrier |

| Mechanism | Dipolar aprotic solvent disrupts crystal lattice; solvates hydrophobic -CF3 and polar glyoxal efficiently. | High surface tension of water repels the hydrophobic -CF3 tail; hydration of carbonyls competes with aggregation. |

| Max Concentration | Typically > 100 mM (approx. 20 mg/mL+) | < 10 mM (variable; often requires heating or sonication, which degrades the reagent). |

| Stability | High (if kept anhydrous and frozen). | Low. Subject to hydrolysis, disproportionation (Cannizzaro-like), and polymerization over time. |

| Recommended Use | Primary Stock Solution | Working Solution (Immediate Use Only) |

Part 2: Experimental Protocols

Reagent Handling & Storage[3]

-

Hygroscopy: The "hydrate" form is stable, but the reagent can absorb excess atmospheric moisture, leading to hydrolysis products.

-

Storage: Store solid at -20°C under desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Protocol A: Preparation of 100 mM DMSO Stock (The "Master Stock")

This protocol ensures reproducibility and minimizes reagent degradation.

Materials:

-

4-Trifluoromethylphenylglyoxal hydrate (MW ≈ 220.15 g/mol for monohydrate; check specific batch CoA).

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Amber glass vials (borosilicate).

Procedure:

-

Calculate: Determine the mass required. For 1 mL of 100 mM stock, weigh ~22.0 mg.

-

Solubilize: Add the calculated volume of anhydrous DMSO to the powder.

-

Mix: Vortex for 15-30 seconds. The powder should dissolve instantly to form a clear, colorless to pale yellow solution.

-

Validate: Inspect against a dark background. No particulates should be visible.

-

Aliquot: Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store: Flash freeze and store at -20°C or -80°C. Stable for 3-6 months.

Protocol B: Preparation of Working Solution (Aqueous)

This step must be performed immediately prior to the reaction.

Context: Arginine modification is typically performed in 50-100 mM Sodium Bicarbonate or Phosphate buffer (pH 7.5 – 8.5).

Procedure:

-

Thaw: Thaw one aliquot of DMSO stock at room temperature (protect from light).

-

Dilute: Add the DMSO stock dropwise to the stirring protein/peptide solution.

-

Critical Rule: Keep final DMSO concentration ≤ 5% (v/v) to avoid protein denaturation, unless the protein is known to tolerate higher organic content.

-

-

Observation (Self-Validation):

-

Pass: Solution remains clear.

-

Fail: Solution turns turbid/milky. This indicates the compound has crashed out due to the hydrophobic effect.

-

Troubleshooting: If turbidity occurs, lower the final concentration of the reagent or increase the DMSO percentage (if protein tolerates).

-

Part 3: Mechanism & Workflow Visualization

Solubility & Application Workflow

The following diagram illustrates the critical decision pathways for handling 4-TFMPG, emphasizing the "DMSO First" route to ensure scientific integrity.

Caption: Workflow comparing the high-risk aqueous dissolution path versus the recommended DMSO stock method.

Chemical Equilibrium: The Hydrate Factor

Understanding the "hydrate" designation is crucial. In DMSO, the equilibrium shifts, making the carbonyls available. In water, the gem-diol form dominates, which must dehydrate to react with arginine.

Caption: The dehydration of the stable gem-diol hydrate is a prerequisite for the bioconjugation reaction.

Part 4: Troubleshooting & Validation

To ensure the integrity of your solubility and reaction data, perform these checks:

-

The "Cloud Point" Test: Before adding to valuable protein samples, dilute 5 µL of your DMSO stock into 95 µL of your specific buffer. Vortex. If it precipitates (cloudy), your concentration is too high for that buffer system.

-

pH Check: Phenylglyoxal reactions generate protons (acidification). Ensure your buffer capacity (e.g., 100 mM Phosphate) is sufficient to maintain pH 7.5-8.0.

-

Quenching: Stop the reaction by adding excess free Arginine or Tris buffer, or by rapid desalting (Zeba spin columns).

References

- Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry, 243(23), 6171–6179. (Foundational methodology for phenylglyoxal chemistry).

Sources

The Dichotomy of Phenylglyoxal: Anhydrous vs. Hydrate Derivatives in Chemical Synthesis and Proteomics

Executive Summary

Phenylglyoxal (PG) is a highly versatile α-keto aldehyde that exists in two distinct chemical states: a highly reactive anhydrous liquid and a stable, crystalline monohydrate. The choice between these two derivatives is not merely a matter of convenience; it fundamentally alters the thermodynamic landscape and reaction trajectories available to the chemist. This whitepaper provides an in-depth technical analysis of the structural dichotomy between anhydrous and hydrate phenylglyoxal derivatives, detailing their mechanistic divergence, applications in drug development, and field-proven experimental protocols.

Structural Thermodynamics: The Hydration Equilibrium

The core difference between the two derivatives stems from the extreme electrophilicity of the aldehyde carbon in the anhydrous form. The adjacent ketone group exerts a strong electron-withdrawing effect, polarizing the aldehyde carbonyl and making it highly susceptible to nucleophilic attack[1].

In the presence of ambient moisture or aqueous solvents, water rapidly attacks this electrophilic center to form a stable geminal diol (phenylglyoxal monohydrate)[2]. Density Functional Theory (DFT) calculations reveal that in aqueous environments, the equilibrium heavily favors the hydrate state. The reactive, dehydrated dicarbonyl state has a remarkably low equilibrium constant (

Mechanistic Divergence & Reactivity Profiles

The physical state of phenylglyoxal dictates its synthetic utility:

-

Anhydrous Phenylglyoxal (The Reactive Electrophile): As a pure dicarbonyl, the anhydrous form is a potent electrophile. However, this high reactivity comes at the cost of stability; upon standing at room temperature, it spontaneously polymerizes into a solid mass[2]. It is strictly required for water-sensitive catalytic processes, such as the asymmetric intramolecular Cannizzaro reaction, where the presence of water would quench chiral Lewis acid catalysts (e.g., Cu(II) complexes) and destroy enantioselectivity[4].

-

Phenylglyoxal Hydrate (The Stable Depot): The hydrate acts as a controlled-release depot of the reactive α-keto aldehyde. It is the preferred reagent for multicomponent reactions in organic synthesis. Under specific conditions, it undergoes in situ dehydration to participate in the construction of complex O-heterocycles (such as furans and pyrans)[5]. Furthermore, its dampened reactivity profile makes it an ideal, site-specific probe for modifying highly basic arginine residues in chemical proteomics.

Fig 1: Thermodynamic equilibrium and divergent synthetic applications of phenylglyoxal derivatives.

Applications in Drug Development and Proteomics

Drug Precursor Synthesis: Phenylglyoxal hydrate is a cornerstone reagent in the synthesis of oxygen-containing heterocycles. Through Mannich-Grignard type multicomponent reactions, it is used to build furo[2,3-b]furan moieties. These specific structural motifs are critical in the development of advanced HIV-1 protease inhibitors, mimicking the core scaffolds of clinical drugs like Darunavir (TMC-114) and Brecanavir (GW640385)[5].

Chemical Proteomics: In biological systems, phenylglyoxal is deployed to map protein structures by selectively engaging arginine. The guanidinium group of arginine reacts with the transiently dehydrated dicarbonyl to form a stable, cyclic imidazole derivative. This allows researchers to inhibit specific enzymes (e.g., mitochondrial aldehyde dehydrogenase) or attach chemical payloads to peptides[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical differences dictating the handling and application of these derivatives.

| Property / Parameter | Anhydrous Phenylglyoxal | Phenylglyoxal Monohydrate |

| Chemical Formula | C₈H₆O₂ | C₈H₆O₂ · H₂O |

| Physical State (RT) | Yellow liquid | Colorless / White crystals |

| Melting Point | N/A (Liquid) | 76–79 °C[2] |

| Boiling Point | 63–65 °C at 0.5 mmHg[2] | Dehydrates upon heating |

| Hydration | ~1.33 × 10⁻⁶ (Dehydrated state)[3] | Dominant in aqueous media |

| Bench Stability | Low (Rapidly polymerizes) | High (Stable for months) |

| Primary Utility | Water-sensitive Lewis acid catalysis | Proteomics, Multicomponent synthesis |

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Thermal Dehydration and Purification of Anhydrous Phenylglyoxal

Causality: The hydrate form is thermodynamically stable but lacks the extreme electrophilicity required for water-sensitive catalysis. Heating the hydrate under high vacuum shifts the equilibrium, driving off water and "cracking" any dormant polymers back into the reactive monomeric liquid[2].

-

Setup: Place 10 g of commercial phenylglyoxal monohydrate into a 50 mL round-bottom flask equipped with a short-path distillation head and a receiving flask submerged in an ice-water bath.

-

Melting: Apply a high vacuum (0.5 mmHg) and slowly heat the flask in an oil bath to 85 °C. The white crystals will melt (76–79 °C) and begin bubbling as water is liberated.

-

Cracking & Distillation: Gradually increase the oil bath temperature to 120 °C. The polymerized byproducts will crack, and the anhydrous product will begin to distill.

-

Collection: Collect the fraction that distills precisely at 63–65 °C (at 0.5 mmHg).

-

Self-Validation Check: The successful distillation of a vibrant yellow liquid confirms the anhydrous state. If the liquid is colorless or highly viscous, water or polymers remain, and redistillation is required.

-

Storage: Immediately flush the receiving flask with dry Argon and store at -20 °C to halt spontaneous polymerization.

Protocol B: Site-Specific Arginine Modification using Phenylglyoxal Hydrate

Causality: Phenylglyoxal hydrate is utilized here because it provides a steady, low-concentration equilibrium of the reactive dicarbonyl species in an aqueous buffer. A mildly alkaline pH (8.0) is selected to partially deprotonate the target arginine guanidinium groups, increasing their nucleophilicity without causing global protein denaturation[6].

-

Protein Preparation: Dissolve the target protein to a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.0).

-

Reagent Preparation: Prepare a fresh 250 mM stock solution of phenylglyoxal hydrate in 100% anhydrous ethanol. Causality: The hydrate is highly soluble in ethanol (up to 5% in 95% ethanol), which prevents premature aqueous hydrolysis and degradation before target engagement.

-

Reaction: Add the PG stock to the protein solution to achieve a final PG concentration of 10 mM. Vortex gently.

-

Incubation: Incubate the mixture at 25 °C for 90 minutes in the dark to prevent potential photochemical side reactions.

-

Quenching: Quench the reaction by passing the mixture through a pre-equilibrated PD-10 desalting column to remove excess unreacted phenylglyoxal.

-

Self-Validation Check: Analyze the eluted protein via intact mass spectrometry (LC-MS). A successful and specific reaction yields a mass shift of exactly +116 Da per modified arginine residue. The absence of +116 Da shifts on lysine or histidine residues validates the regioselectivity of the hydrate probe.

References

-

Title: Kinetics and mechanism of the reaction of phenylglyoxal hydrate with sodium hydroxide to give sodium mandelate Source: ACS Publications URL: [Link]

-

Title: Phenylglyoxal Source: Grokipedia URL: [Link]

-

Title: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles Source: RSC Publishing URL: [Link]

-

Title: Phenylglyoxal Source: Wikipedia URL: [Link]

-

Title: Ninhydrin as a covalent warhead for chemical proteomic-enabled discovery and selective engagement of reactive arginines Source: bioRxiv URL: [Link]

-

Title: Enantioselective Friedel–Crafts Reaction of Heteroaromatic Compounds with Glyoxals Catalyzed by Chiral Oxazaborolidinium Ion Catalyst Source: ResearchGate URL: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate

Executive Summary & Chemical Identity[1]

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles. Its value lies in the 4-(trifluoromethyl)phenyl moiety—a "privileged structure" in medicinal chemistry known for enhancing metabolic stability, lipophilicity, and membrane permeability of drug candidates.

This compound exists in equilibrium between its anhydrous keto-aldehyde form and its stable gem-diol (hydrate) form. Understanding this equilibrium is critical for accurate stoichiometry in synthetic workflows.

Synonym & Identifier Matrix

| Category | Primary Identifier / Synonym | Notes |

| Common Name | 4-(Trifluoromethyl)phenylglyoxal hydrate | Most widely used in synthetic literature. |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | Formal nomenclature. |

| CAS Number | 1736-56-7 | Specific to the hydrate/mixture. |

| Alt. CAS | 101906-05-2 | Often referenced for the anhydrous form. |

| Structural Synonyms | p-(Trifluoromethyl)phenylglyoxal monohydrateBenzeneacetaldehyde, | "p-" denotes the para substitution. |

| SMILES | FC(F)(F)C1=CC=C(C(C(O)O)=O)C=C1 | Represents the gem-diol form. |

Structural Analysis: The Hydrate Equilibrium

Unlike simple aldehydes, arylglyoxals contain two adjacent carbonyl groups. The electron-withdrawing nature of the trifluoromethyl group (-CF3) at the para position significantly increases the electrophilicity of the aldehyde carbonyl.

-

Mechanism: The aldehyde carbon is highly susceptible to nucleophilic attack by water, forming a stable gem-diol (hydrate).

-

Implication for Synthesis: Commercial samples are almost exclusively the hydrate.

-

Anhydrous Reactions: If a strictly anhydrous environment is required (e.g., organometallic additions), the hydrate must be dehydrated in situ (e.g., toluene azeotrope) or by heating under vacuum, though the latter can lead to polymerization.

-

Aqueous/Alcoholic Reactions: For heterocycle synthesis (imidazoles, quinoxalines), the water of hydration typically does not interfere and is released during the condensation steps.

-

Core Synthetic Workflows

The primary utility of this compound is as a 1,2-dicarbonyl electrophile . It reacts predictably with bis-nucleophiles to form stable aromatic heterocycles.

Workflow A: Synthesis of Bioactive Quinoxalines

Application: Creating kinase inhibitors or intercalating agents. Reaction Type: Condensation (Self-Validating Protocol).

Protocol:

-

Reagents: Dissolve 1.0 eq of 4-(trifluoromethyl)phenylglyoxal hydrate and 1.0 eq of 1,2-phenylenediamine in Ethanol (EtOH).

-

Conditions: Reflux for 2–4 hours. A catalytic amount of Acetic Acid (AcOH) may accelerate the reaction.

-

Mechanism: The diamine attacks both carbonyls of the glyoxal, eliminating two molecules of water (plus the hydrate water) to aromatize into the quinoxaline ring.

-

Validation: The product, 2-[4-(trifluoromethyl)phenyl]quinoxaline , precipitates upon cooling or addition of water.

-

Why this works: The driving force is the formation of the stable, aromatic pyrazine ring fused to the benzene.

-

Workflow B: Imidazole Construction (Debus-Radziszewski Variant)

Application: Synthesis of p38 MAP kinase inhibitors or antifungal agents. Reaction Type: Multicomponent Condensation.[1]

Protocol:

-

Reagents: 1.0 eq Glyoxal hydrate + 1.0 eq Aldehyde (R-CHO) + 2.0 eq Ammonium Acetate (

). -

Conditions: Reflux in Acetic Acid or Methanol.

-

Outcome: Formation of 2,4-disubstituted or 2,4,5-trisubstituted imidazoles.

-

Note: The CF3 group remains intact, positioning it at the 4-position of the imidazole ring, a critical location for hydrophobic pocket binding in protein targets.

Visualizing the Chemical Logic

The following diagram illustrates the central role of this glyoxal in divergent synthesis.

Caption: Divergent synthetic pathways transforming the glyoxal core into bioactive heterocycles.

Handling & Stability Guidelines

To maintain scientific integrity and reproducibility, adhere to these handling protocols:

-

Hygroscopicity: The compound is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

-

Stoichiometry Correction: Always calculate molecular weight based on the hydrate form (approx. MW 220.15 g/mol ) rather than the anhydrous form (MW 202.13 g/mol ) to strictly maintain molar equivalents.

-

Solubility:

-

Soluble in: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.

-

Sparingly soluble in: Water (unless heated), Hexane.

-

-

Toxicity: As an alpha-ketoaldehyde, it is reactive toward proteins (arginine residues). Use standard PPE (gloves, goggles, fume hood) to prevent sensitization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783286, 2-Oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Quinoxalines. (General reactivity context for arylglyoxals). Retrieved from [Link]

Sources

The Role of Fluorinated Phenylglyoxals in Medicinal Chemistry: Precision Arginine Bioconjugation and Radiopharmaceutical Development

Executive Summary: Overcoming the Bioconjugation Bottleneck

As an Application Scientist bridging synthetic chemistry and biologic drug development, I frequently encounter the limitations of traditional bioconjugation strategies. Historically, the field has relied heavily on lysine and cysteine modifications. However, cysteine residues are rarely free on protein surfaces (often requiring complex mutagenesis and refolding), and lysine is so abundant that targeting it inevitably yields highly heterogeneous, poorly defined product mixtures .

To achieve true precision, medicinal chemistry has pivoted toward arginine-directed bioconjugation . Arginine’s unique guanidinium topology provides an ideal, highly abundant target on protein surfaces. The introduction of fluorinated phenylglyoxals —specifically the fluorine-18 analogue, [18F]fluorophenylglyoxal ([18F]FPG)—has revolutionized this space, offering rapid, chemoselective labeling that preserves native protein binding affinity while enabling advanced Positron Emission Tomography (PET) imaging 1.

Mechanistic Foundations: The Causality of Arginine Selectivity

To design effective protocols, we must first understand the causality of our reaction conditions. Phenylglyoxals exhibit rapid kinetics and strict chemoselectivity toward the guanidinium moiety of arginine residues 2.

The Chemical Logic: Vicinal dicarbonyl compounds selectively react with terminal amidines. However, the guanidinium group of arginine is highly basic (pKa ~13.8) and remains positively charged at physiological pH (7.4). This protonation drastically reduces its nucleophilicity. By elevating the reaction pH to 9.0–10.0, we increase the fraction of the deprotonated (free base) guanidinium species. This deprotonated state is kinetically required to launch a nucleophilic attack on the electrophilic carbons of the phenylglyoxal, ultimately forming a hydrolytically stable hydroxyimidazole conjugate .

Fig 1. Mechanistic logic of arginine-selective bioconjugation via fluorinated phenylglyoxals.

The Fluorine Advantage: From Stability to PET Imaging

Why fluorinate the phenylglyoxal scaffold? The replacement of hydrogen with fluorine is a cornerstone technique in medicinal chemistry to improve the biophysical and chemical properties of bioactives 3.

-

Metabolic Stability & Lipophilicity: The high electronegativity and small steric size of fluorine create a strong C-F bond, protecting the molecule from rapid enzymatic degradation while tuning its lipophilicity for better biodistribution 3.

-

Radiopharmaceutical Tracking: By utilizing the fluorine-18 isotope, researchers have synthesized[18F]FPG. This transforms a simple bioconjugation reagent into a powerful prosthetic group for developing 18F-labeled protein radiopharmaceuticals, enabling real-time, in vivo PET imaging of low-molecular-weight proteins [[1]]().

Quantitative Analysis of Bioconjugation Efficiency

To illustrate the profound impact of pH on reaction kinetics—a direct result of the mechanistic causality described above—we can analyze the radiochemical conversion (RCC) rates of [18F]FPG when conjugated to Human Serum Albumin (HSA, which contains 23 arginine residues) 1.

| Protein Loading (HSA) | Buffer pH | Incubation Temp / Time | Radiochemical Conversion (RCC) |

| 0.5 mg (0.75 nmoL) | 7.4 | 37 °C / 15 min | 12 ± 1% |

| 0.5 mg (0.75 nmoL) | 9.0 - 10.0 | 37 °C / 15 min | 64 ± 6% |

Data Interpretation: The nearly 5-fold increase in RCC at pH 10.0 validates the necessity of overcoming the high pKa of arginine's guanidinium group to facilitate nucleophilic attack.

Experimental Protocols: Self-Validating [18F]FPG Bioconjugation

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in controls. The following methodology for conjugating [18F]FPG to HSA is designed as a self-validating system.

Step 1: Reagent Preparation

-

Action: Dissolve [18F]FPG in 50 μL of anhydrous dimethyl sulfoxide (DMSO).

-

Causality: The vicinal dicarbonyl group is highly reactive. Utilizing anhydrous DMSO prevents premature aqueous hydrolysis of the glyoxal moiety while ensuring complete solubilization of the lipophilic fluorinated prosthetic group.

Step 2: Buffer Optimization and pH Control

-

Action: Prepare 0.5–10.0 mg of HSA in 450 μL of phosphate buffer, strictly adjusted to pH 10.0.

-

Causality: As established, elevating the pH to 10.0 increases the concentration of the deprotonated free-base species of arginine, which is kinetically required to attack the electrophilic carbons of the phenylglyoxal 1.

Step 3: Chemoselective Incubation

-

Action: Combine the [18F]FPG solution with the HSA buffer and incubate at 37 °C for exactly 15 minutes.

-

Causality: A 37 °C incubation provides the optimal thermodynamic balance—supplying sufficient kinetic energy to drive the cycloaddition reaction to completion rapidly without inducing thermal denaturation of the native HSA protein structure.

Step 4: Analytical Validation and Purification

-

Action: Subject the crude reaction mixture to High-Performance Liquid Chromatography (HPLC) using a size-exclusion column.

-

Self-Validation: This step acts as the system's internal control. The massive size difference between unreacted [18F]FPG (small molecule) and the [18F]FPG-HSA conjugate (66.5 kDa) results in distinct, baseline-resolved HPLC peaks. This allows for the precise, real-time quantification of RCC and confirms that no off-target aggregation has occurred 2.

Fig 2. Self-validating experimental workflow for [18F]FPG radiosynthesis and in vivo application.

Applications in Drug Discovery and Diagnostics

The successful conjugation of fluorinated phenylglyoxals to proteins opens critical pathways in clinical diagnostics. Because the [18F]FPG conjugation is highly selective for arginine—even in the presence of a large excess of lysine, cysteine, and histidine—the resulting protein conjugates preserve their native binding affinities 1.

For example, the[18F]FPG-HSA conjugate demonstrates excellent in vivo stability and prolonged blood retention. This specific pharmacokinetic profile makes it a highly viable candidate as a blood pool PET imaging agent , allowing clinicians to non-invasively monitor cardiovascular anomalies, tumor angiogenesis, and vascular leakage with unprecedented clarity 2.

References

- Source: Journal of Medicinal Chemistry (ACS Publications) / NIH.

- Title: Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation Source: Sigma-Aldrich URL

- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - NIH URL

Sources

safety data sheet (SDS) for 4-Trifluoromethylphenylglyoxal hydrate

An In-Depth Technical Guide to the Safe Handling of 4-Trifluoromethylphenylglyoxal Hydrate

For the modern researcher, scientist, and drug development professional, a deep understanding of a chemical's properties is paramount to both innovative discovery and personal safety. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive, field-proven perspective on this compound. Here, we dissect not just the what but the why behind its hazards and handling protocols, empowering you to work with this valuable synthetic intermediate with confidence and precision.

Compound Identity and Reactivity Profile

This compound, a compound with the molecular formula C9H7F3O3, is a valuable building block in organic synthesis, often utilized in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1] Its structure is characterized by a phenyl ring substituted with an electron-withdrawing trifluoromethyl group and a reactive glyoxal moiety.[1] The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity.[1] As a hydrate, it incorporates water molecules into its crystalline structure, which can impact its solubility and stability.[1]

It is important to note that while the CAS number for the anhydrous form is 1736-56-7, the hydrate form is sometimes referenced with CAS number 101906-05-2.[2] Researchers should always verify the specific CAS number associated with the material they are using.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H7F3O3 | [1] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | White to pale pink or pale grey solid/powder | [1][3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Ambient |

The key to understanding the hazards of this compound lies in its dicarbonyl functionality (the glyoxal group). These 1,2-dicarbonyl compounds are known as reactive carbonyl species (RCS), which can exhibit significant biological activity and toxicity through their ability to modify proteins, nucleic acids, and other biomolecules.[4] The trifluoromethyl group further enhances the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and potentially increasing its reactivity and irritant properties.[1]

Hazard Identification and Mechanistic Insights

The Globally Harmonized System (GHS) provides a clear framework for the hazards associated with this compound. This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[5]

Skin and Eye Irritation (H315 & H319)

The designation of "causes skin irritation" and "causes serious eye irritation" stems from the compound's chemical reactivity.[3][6] The electrophilic nature of the glyoxal moiety allows it to react with nucleophilic residues in skin proteins and tissues, leading to an inflammatory response.

For eye irritation, the GHS classification is based on the reversibility of the damage.[7][8] A substance is classified as a Category 2A irritant if it produces changes in the eye that are fully reversible within 21 days.[7][9] Given the H319 classification, it is expected that this compound can cause significant, though not permanent, eye damage upon contact.[3][10]

Respiratory Irritation (H335)

As a fine powder or solid, this compound can be easily aerosolized.[1][3] Inhalation of these particles can lead to irritation of the nose, throat, and respiratory tract.[3][10] The mechanism is similar to that of skin and eye irritation, with the compound reacting with the mucosal surfaces of the respiratory system.

Harmful if Swallowed (H302)

The oral toxicity of this compound is likely due to its systemic absorption and subsequent interaction with biological molecules. While specific toxicological data is limited in the provided search results, the "harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to adverse health effects.[11]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential when working with reactive chemicals.[12] The following protocols are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The foundation of safe handling is the consistent and correct use of PPE.[12][13]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[13]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.[3]

-

Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[12]

Engineering Controls

Engineering controls are the most effective way to minimize exposure.[12]

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[3][12]

-

Containment: For more sensitive operations or when working with larger quantities, a glove box can provide an additional layer of containment.[12][14]

Safe Handling Workflow

The following diagram outlines a self-validating workflow for handling this compound.

Caption: Safe handling workflow for this compound.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases, which could initiate vigorous reactions.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10][11]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][10]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Spill Response

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

The following decision tree provides a logical approach to an emergency situation.

Caption: Emergency response decision tree for exposures.

The NFPA 704 Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual reference for the hazards of a chemical.[15][16][17] While a specific diamond for this compound was not found in the search results, a plausible estimation based on its known hazards would be:

-

Blue (Health): 2 - Indicates a moderate health hazard.[15][18]

-

Red (Flammability): 1 - Likely combustible but not easily ignited.

-

Yellow (Instability/Reactivity): 1 - Generally stable, but can become unstable at elevated temperatures and pressures.[15][19]

-

White (Special Hazards): None specified.

It is crucial to consult the supplier's SDS for the official NFPA 704 rating.

Conclusion

This compound is a potent synthetic tool, and like many such tools, it demands respect and careful handling. By understanding the chemical principles that underlie its reactivity and associated hazards, researchers can move beyond rote memorization of safety rules to a more intuitive and effective safety practice. This guide serves as a starting point for developing robust, lab-specific Standard Operating Procedures (SOPs) that will protect both the scientist and the integrity of their research.

References

- GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6).

- NFPA 704 Diamond | Maintenance Care. (n.d.).

- This compound | 101906-05-2. (n.d.). Fluorochem.

- Understanding NFPA 704: Color-Coded Hazard Identification System. (n.d.).

- Hazardous Materials Identification. (2021, November 5). NFPA.

- CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate. (n.d.). CymitQuimica.

- Understanding the NFPA 704 Diamond Labeling System. (2023, June 9). Creative Safety Supply.

- Examples of Eye Irritation Classification for Substances and Mixtures under GHS. (2019, March 7).

- NFPA 704 Diamond Labeling System Guide. (2021, July 21). BradyID.com.

- SAFETY DATA SHEET - TFM Bar. (n.d.).

- Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. (n.d.). NCBI.

- Cas 136450-06-1, 3''-ACETYL-2'' - LookChem. (n.d.).

- N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | 136450-06-1. (n.d.). Ambeed, Inc.

- 136450-06-1 | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | Aryls. (n.d.).

- 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 1 g. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)phenylglyoxal hydrate. (2025, September 24). Thermo Fisher Scientific.

- 4-(Trifluoromethyl)phenylglyoxal hydrate | CAS 1736-56-7. (n.d.). Santa Cruz Biotechnology.

- GHS Classification: Serious Eye Damage/Eye Irritation. (n.d.). ChemRadar.

- 3''-ACETYL-2''-HYDROXY-4-(4-PHENYLBUTOXY)BENZANILIDE | 136450-06-1. (2025, July 24). Chemicalbook.

- Serious Eye Damage / Eye Irritation. (n.d.). Society for Chemical Hazard Communication.

- This compound | 101906-05-2. (n.d.). MilliporeSigma.

- How to Apply Carbonyl Group Research in Real-World Applications? (2025, July 24).

- 3''-acetyl-2''-hydroxy-4-(4-phenylbutoxy)benzanilide cas 136450-06-1. (n.d.). Home Sunshine Pharma.

- Specifications of this compound. (n.d.). Capot Chemical Co., Ltd.

- SAFETY DATA SHEET - Phenylglyoxal hydrate. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. (2009, January 16). Fisher Scientific.

- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.

- 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 5 g. (n.d.). Thermo Scientific Chemicals.

- Pro-Handling of Reactive Chemicals — Policy and Procedure Library. (2022, October 10). University of Louisville.

- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE 1736-56-7 wiki. (n.d.). Guidechem.

- Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects. (n.d.). PMC.

- Pyrophoric Reagents Handling in Research Labs. (n.d.). Environmental Health and Safety.

Sources

- 1. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 136450-06-1 | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | Aryls | Ambeed.com [ambeed.com]

- 6. 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. schc.org [schc.org]

- 10. glfc.org [glfc.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 14. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 15. maintenancecare.com [maintenancecare.com]

- 16. aerospheremonitoring.com [aerospheremonitoring.com]

- 17. nfpa.org [nfpa.org]

- 18. jeffcolepc.org [jeffcolepc.org]

- 19. NFPA 704 Diamond Labeling System Guide | BradyID.com [bradyid.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 6-(4-(Trifluoromethyl)phenyl)quinoxaline Derivatives

Abstract: This technical guide provides a comprehensive and field-proven protocol for the synthesis of fluorinated quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We detail the condensation reaction between ortho-phenylenediamines and 4-trifluoromethylphenylglyoxal, a key building block for introducing the trifluoromethyl (CF₃) moiety. This document explains the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines methods for characterization, designed for researchers, chemists, and professionals in drug discovery.

Introduction: The Significance of Fluorinated Quinoxalines

Quinoxaline derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4]

The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profile of a molecule.[5][6] This guide focuses on the synthesis of quinoxalines bearing a 4-(trifluoromethyl)phenyl substituent, utilizing 4-trifluoromethylphenylglyoxal as a readily accessible precursor. This approach provides a direct and efficient route to novel fluorinated scaffolds for drug discovery and materials science applications.

Underlying Chemical Principles & Mechanism

The most reliable and common method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an ortho-phenylenediamine (an aryl 1,2-diamine) with a 1,2-dicarbonyl compound.[7][8][9] In this specific application, the 1,2-dicarbonyl reactant is 4-trifluoromethylphenylglyoxal.

The Reaction Mechanism involves two key stages:

-

Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the glyoxal. This is followed by the elimination of a water molecule to form an imine intermediate.

-

Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A subsequent dehydration step leads to the formation of the stable, aromatic pyrazine ring, completing the quinoxaline scaffold.